molecular formula C8H17NO2 B8766834 Acetamide, N-(6-hydroxyhexyl)- CAS No. 23363-92-0

Acetamide, N-(6-hydroxyhexyl)-

Cat. No.: B8766834
CAS No.: 23363-92-0
M. Wt: 159.23 g/mol
InChI Key: VJPODIJDERZHMG-UHFFFAOYSA-N
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Description

Acetamide, N-(6-hydroxyhexyl)-: is an organic compound with the molecular formula C8H17NO2 . It is a derivative of acetamide, where a hydroxyhexyl group is attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(6-hydroxyhexyl)- typically involves the reaction of 6-aminohexanol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

6-Aminohexanol+Acetic AnhydrideAcetamide, N-(6-hydroxyhexyl)-+Acetic Acid\text{6-Aminohexanol} + \text{Acetic Anhydride} \rightarrow \text{Acetamide, N-(6-hydroxyhexyl)-} + \text{Acetic Acid} 6-Aminohexanol+Acetic Anhydride→Acetamide, N-(6-hydroxyhexyl)-+Acetic Acid

Industrial Production Methods: Industrial production of Acetamide, N-(6-hydroxyhexyl)- may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-(6-hydroxyhexyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products:

Scientific Research Applications

Chemistry: Acetamide, N-(6-hydroxyhexyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable compound in organic synthesis .

Biology: In biological research, Acetamide, N-(6-hydroxyhexyl)- is studied for its potential effects on cellular processes. It may be used in experiments to understand the role of specific functional groups in biological systems .

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases .

Industry: Acetamide, N-(6-hydroxyhexyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of Acetamide, N-(6-hydroxyhexyl)- involves its interaction with specific molecular targets. The hydroxyhexyl group allows the compound to form hydrogen bonds with target molecules, influencing their activity. The amide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    N-(6-Hydroxyhexyl)palmitamide: Similar structure but with a longer hydrocarbon chain.

    N-(6-Hydroxyhexyl)benzamide: Similar structure but with a benzene ring instead of an acetamide group.

Uniqueness: Acetamide, N-(6-hydroxyhexyl)- is unique due to its specific combination of a hydroxyhexyl group and an acetamide group. This combination allows for unique interactions and properties that are not observed in similar compounds.

Properties

CAS No.

23363-92-0

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

N-(6-hydroxyhexyl)acetamide

InChI

InChI=1S/C8H17NO2/c1-8(11)9-6-4-2-3-5-7-10/h10H,2-7H2,1H3,(H,9,11)

InChI Key

VJPODIJDERZHMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-amino-1-hexanol (0.650 g, 6.31 mmol) in methanol (15 mL) is cooled to 0° C. and treated with triethylamine (1.62 mL, 11.6 mmol) followed by acetic anhydride (0.891 mL, 9.45 mmol). The reaction mixture is stirred at room temperature overnight. Additional triethylamine (1.6 mL, 11.6 mmol) and acetic anhydride (0.9 mL, 9.5 mmol) is added at room temperature and the solution is stirred 16 h further. Concentration in vacuo and flash chromatography affords 6-acetamido-1-hexanol. To a solution of 6-acetamido-1-hexanol (22.2 mmol) in dry dichloromethane (50 mL) is added 2,6-di-tert-butyl-4-methylpyridine (4.6 g, 22.2 mmol) and triflic anhydride (3.7 mL, 22.2 mmol) at 0° C. The reaction is stirred at room temperature for 20 min, poured into water, and extracted with dichloromethane. The combined extracts are dried over anhydrous sodium sulfate and concentrated in vacuo and to afford 6-acetamido-1-hexyl triflate (25) which is used without further purification.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Quantity
0.891 mL
Type
reactant
Reaction Step Three
Quantity
1.6 mL
Type
reactant
Reaction Step Four
Quantity
0.9 mL
Type
reactant
Reaction Step Four

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